Product packaging for 4-[4-(2-Aminoethyl)-1H-pyrazol-1-yl]phenol(Cat. No.:)

4-[4-(2-Aminoethyl)-1H-pyrazol-1-yl]phenol

Cat. No.: B13298149
M. Wt: 203.24 g/mol
InChI Key: JRKDLIIJYLDGEC-UHFFFAOYSA-N
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Description

4-[4-(2-Aminoethyl)-1H-pyrazol-1-yl]phenol (CAS 1554146-96-1) is a high-purity chemical compound with a molecular formula of C11H13N3O and a molecular weight of 203.24 g/mol. It features a phenol group linked to a pyrazole heterocycle bearing a 2-aminoethyl substituent, making it a valuable scaffold for pharmaceutical and biochemical research . The pyrazole core is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities. Pyrazole derivatives are extensively investigated as potential therapeutic agents due to their anti-inflammatory, antimicrobial, anticancer, and antiviral properties . Recent research on novel pyrazole derivatives has identified potent anti-staphylococci and anti-enterococci agents with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL, demonstrating bactericidal action and effectiveness at inhibiting and eradicating bacterial biofilms . Furthermore, such pyrazole-based compounds exhibit promising nonlinear optical (NLO) properties, making them candidates for materials science applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, for exploring structure-activity relationships in drug discovery programs, or as a precursor in the development of new active compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O B13298149 4-[4-(2-Aminoethyl)-1H-pyrazol-1-yl]phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-[4-(2-aminoethyl)pyrazol-1-yl]phenol

InChI

InChI=1S/C11H13N3O/c12-6-5-9-7-13-14(8-9)10-1-3-11(15)4-2-10/h1-4,7-8,15H,5-6,12H2

InChI Key

JRKDLIIJYLDGEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)CCN)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 4-[4-(2-Aminoethyl)-1H-pyrazol-1-yl]phenol

The direct synthesis of this compound is a multi-step process that hinges on the strategic formation of the pyrazole (B372694) ring and the subsequent or prior introduction of the required functional groups. Key challenges in the synthesis are achieving the desired regiochemistry and managing the reactive phenol (B47542) and amino functionalities, which often necessitate the use of protecting groups.

Strategic Approaches to Pyrazole-Phenol Linkage Formation

A critical step in the synthesis is the formation of the N-aryl bond between the pyrazole nitrogen and the phenol ring. Several methods are available for the N-arylation of pyrazoles.

One of the most common methods is the copper-catalyzed Ullmann condensation. This reaction typically involves the coupling of a pyrazole with an aryl halide. In the context of synthesizing the target molecule, this could involve the reaction of a 4-substituted pyrazole with a protected 4-halophenol. The use of diamine ligands with a copper(I) catalyst has been shown to be effective for the N-arylation of various nitrogen heterocycles, including pyrazoles, with aryl iodides or bromides. acs.org General conditions for such couplings tolerate a range of functional groups, which is advantageous. acs.org

More recently, iron-catalyzed N-arylation has emerged as a more economical and environmentally friendly alternative to copper- or palladium-based systems. For instance, the use of ferric chloride (FeCl3) with a diamine ligand in an aqueous medium has been demonstrated for the N-arylation of pyrazoles with aryl iodides. lookchem.com

Another approach involves the reaction of a hydrazine (B178648) derivative with a suitable precursor that already contains the phenol moiety. For example, the synthesis could start with 4-hydroxyphenylhydrazine, which is then reacted with a three-carbon synthon to form the pyrazole ring. This approach directly installs the phenol group at the N1 position.

Arylation MethodCatalyst/ReagentsKey Features
Ullmann CondensationCuI / Diamine ligandTolerates various functional groups. acs.org
Iron-Catalyzed ArylationFeCl3 / Diamine ligandEconomical and can be performed in aqueous media. lookchem.com
From Arylhydrazine4-HydroxyphenylhydrazineDirectly incorporates the phenol moiety.

Introduction of the 2-Aminoethyl Moiety

The introduction of the 2-aminoethyl group at the C4 position of the pyrazole ring is another key transformation. This can be achieved through various synthetic routes.

One strategy involves the functionalization of a pre-formed pyrazole ring. For example, a 4-halopyrazole can undergo a palladium- or copper-catalyzed cross-coupling reaction with a suitable amine-containing building block. nih.gov However, direct C-N coupling with simple alkylamines can be challenging.

A more common approach is to introduce a precursor to the aminoethyl group, which is later converted to the amine. For instance, a 4-formylpyrazole can be subjected to a Henry reaction with nitromethane, followed by reduction of the nitro group and the double bond to yield the 2-aminoethyl side chain. Alternatively, a Wittig or Horner-Wadsworth-Emmons reaction on the 4-formylpyrazole can introduce a two-carbon chain that can be subsequently converted to the amine.

Another viable method is the alkylation of a pyrazole with a protected 2-aminoethyl halide. For instance, N-(2-bromoethyl)phthalimide can be used to introduce the protected aminoethyl group, which can then be deprotected using hydrazine hydrate (B1144303) to reveal the primary amine. bioorganica.com.ua This method is particularly useful for N-alkylation but could potentially be adapted for C-alkylation under specific conditions.

MethodPrecursorKey Transformation
Cross-Coupling4-HalopyrazolePd or Cu-catalyzed amination. nih.gov
From Formylpyrazole4-FormylpyrazoleHenry reaction, Wittig reaction, etc.
AlkylationPyrazoleAlkylation with a protected 2-aminoethyl halide. bioorganica.com.ua

Regioselectivity Control in Compound Assembly

Achieving the desired 1,4-disubstitution pattern is a significant challenge in pyrazole synthesis. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, a mixture of two regioisomers is often formed.

Several strategies can be employed to control the regioselectivity. The choice of solvent can have a dramatic effect; for instance, the use of fluorinated alcohols as solvents has been shown to significantly improve regioselectivity in the formation of N-methylpyrazoles. The reaction conditions, such as temperature and the presence of a catalyst, can also influence the isomeric ratio.

Another powerful approach is the use of 1,3-dipolar cycloaddition reactions. For example, the reaction of in-situ generated nitrile imines with enamides can lead to the formation of highly functionalized pyrazolines, which can then be oxidized to pyrazoles. researchgate.net This method can offer excellent regiocontrol. Similarly, copper-catalyzed sydnone-alkyne cycloadditions provide a regioselective route to 1,4-disubstituted pyrazoles. acs.org

Synthesis of Precursor Scaffolds and Advanced Intermediates

The synthesis of the target compound often relies on the preparation of key precursors and intermediates that already contain some of the desired structural features. The construction of the pyrazole nucleus is a fundamental aspect of this process.

Construction of the Pyrazole Nucleus

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. Its synthesis has been extensively studied, with several reliable methods available.

The most common and versatile method for synthesizing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. This is famously known as the Knorr pyrazole synthesis.

The reaction involves the condensation of a hydrazine with a compound containing two electrophilic centers separated by a carbon atom. A variety of precursors can be used, including:

1,3-Diketones: The reaction of a 1,3-diketone with hydrazine or a substituted hydrazine is a classic method for pyrazole synthesis.

β-Ketoesters: These are also common precursors that react with hydrazines to form pyrazolones, which can be further modified.

α,β-Unsaturated Ketones and Aldehydes (Chalcones): These compounds react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles.

Acetylenic Ketones: The reaction of acetylenic ketones with hydrazines can also yield pyrazoles, although mixtures of regioisomers are common.

The general mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

PrecursorProduct Type
1,3-DiketonesSubstituted Pyrazoles
β-KetoestersPyrazolones
α,β-Unsaturated CarbonylsPyrazolines (then Pyrazoles)
Acetylenic KetonesSubstituted Pyrazoles

Derivatization of Phenol Moieties

The phenol group in this compound is a versatile handle for further chemical modifications. Standard reactions of phenols, such as alkylation and acylation, can be applied to this molecule.

O-alkylation of the phenol can be achieved using various alkylating agents in the presence of a base. researchgate.netgoogle.comgoogle.com For instance, reaction with alkyl halides or sulfates in the presence of a base like potassium carbonate or sodium hydride would yield the corresponding ether derivatives. Copper-catalyzed O-alkylation of phenol derivatives with alkylsilyl peroxides has also been reported as a method proceeding under mild conditions. rsc.org

Incorporation of Aminoethyl Chains

The introduction of the 2-aminoethyl group at the C4 position of the pyrazole ring is a key synthetic challenge. One potential strategy involves the synthesis of a 4-vinylpyrazole intermediate, followed by hydroamination or a related transformation. The synthesis of 4-vinylpyrazoles can be achieved through methods like the Wittig reaction on a 4-formylpyrazole. nih.govresearchgate.netresearchgate.net Subsequent reduction of the vinyl group could also be a viable route.

Alternatively, a 4-halopyrazole can be used as a precursor. Palladium- or copper-catalyzed C-N coupling reactions at the C4 position of 4-bromopyrazoles have been reported. researchgate.netnih.govresearchgate.net This could involve coupling with a protected aminoethyl-containing nucleophile. Another approach is the introduction of a two-carbon unit that can be subsequently converted to the amino group. For example, a 4-acetylpyrazole (B2715411) could be subjected to a reductive amination sequence. A reported synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives from β-keto esters and hydrazines provides a template for constructing the aminoethyl side chain. researchgate.net

Chemical Transformations and Functionalization Reactions

The this compound molecule possesses several reactive sites that can be targeted for further functionalization. The primary amino group of the aminoethyl side chain can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation. The phenol group, as mentioned earlier, can be readily derivatized.

The pyrazole ring itself can undergo further substitution reactions. The C4 position, if unsubstituted, is susceptible to electrophilic attack. For instance, direct iodination of the C4 position of pyrazoles can be achieved using potassium iodate (B108269) and a selenium catalyst. researchgate.net This 4-iodopyrazole (B32481) can then serve as a versatile intermediate for cross-coupling reactions to introduce a wide range of substituents. znaturforsch.com

Functionalization of the Pyrazole Ring

The pyrazole ring is a versatile core that can undergo various substitution reactions to introduce a wide array of functional groups, thereby modulating the electronic and steric properties of the molecule.

Table 1: Key Intermediates in the Synthesis of this compound

Intermediate CompoundSynthetic StepKey Reagents
1-(4-Hydroxyphenyl)-1H-pyrazoleN-Arylation4-Halophenol, Pyrazole, Catalyst (e.g., Copper)
1-(4-Hydroxyphenyl)-1H-pyrazole-4-carbaldehydeVilsmeier-Haack FormylationPOCl₃, DMF
This compoundReductive AminationNH₃, Reducing Agent (e.g., NaBH₃CN)

This interactive table outlines the primary synthetic intermediates and the key reagents involved in a potential synthetic route.

Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can be directed to specific positions on the pyrazole ring, often influenced by the nature of the existing substituents. For instance, formylation of 1-aryl-1H-pyrazoles can be achieved at the C4-position using Vilsmeier-Haack conditions, which introduces a versatile aldehyde functionality for further elaboration. researchgate.netchemmethod.comresearchgate.net This aldehyde can then serve as a precursor for the aminoethyl side chain.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for modifications, significantly impacting the compound's solubility, acidity, and potential for hydrogen bonding.

O-alkylation is a common transformation, where the hydroxyl group is converted to an ether. google.comgoogle.comrsc.org This can be achieved using various alkylating agents in the presence of a base. Such modifications can be used to introduce a range of alkyl or aryl groups, thereby altering the lipophilicity and steric bulk of the molecule. The selective alkylation of the phenolic hydroxyl group in the presence of the amino group in the side chain is a critical aspect of chemoselectivity. researchgate.net

Transformations Involving the Aminoethyl Side Chain

The primary amine of the aminoethyl side chain is a nucleophilic center that can readily participate in a variety of chemical reactions, allowing for the introduction of diverse functionalities.

N-alkylation and N-acylation are fundamental transformations that can be used to introduce alkyl or acyl groups, respectively. nih.govresearchgate.net These modifications can alter the basicity of the amine and introduce new structural motifs. Reductive amination of the primary amine with aldehydes or ketones can also be employed to generate secondary or tertiary amines.

Modification of Aryl Substituents on the Pyrazole Ring

While the primary focus is often on the pyrazole and its direct substituents, the 4-hydroxyphenyl group itself can be a target for modification. Electrophilic aromatic substitution reactions on the phenol ring can introduce additional functional groups, although the directing effects of the existing pyrazole and hydroxyl groups must be considered to achieve regioselectivity.

Chemoselective Reaction Development

Given the presence of three distinct functional groups (pyrazole N-H or C-H, phenolic OH, and aminoethyl NH2), the development of chemoselective reactions is paramount for the controlled synthesis of derivatives. nih.gov Protecting group strategies are often employed to temporarily mask one or more functional groups while another is being modified. The choice of reagents and reaction conditions plays a crucial role in achieving the desired selectivity. For instance, the relative nucleophilicity of the phenolic hydroxyl and the amino groups can be modulated by adjusting the pH of the reaction medium.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pyrazole derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. researchgate.netjetir.org

Atom Economy and Efficiency

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. organic-chemistry.org Synthetic routes with high atom economy minimize the generation of waste. One-pot and multicomponent reactions are particularly advantageous in this regard, as they can construct complex molecules like pyrazole derivatives in a single step from simple precursors, often with high atom economy. nih.govias.ac.in For example, the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a classic example of a high atom economy reaction. jetir.org

Sustainable Reaction Conditions

Modern synthetic chemistry emphasizes the use of green chemistry principles to minimize environmental impact. For the synthesis of pyrazole derivatives, this involves the adoption of alternative energy sources, environmentally benign solvents, and solvent-free techniques.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool in organic synthesis, offering substantial advantages over conventional heating methods. nih.gov For pyrazole synthesis, microwave-assisted reactions often result in dramatically reduced reaction times, from hours to mere minutes, along with improved product yields. researchgate.netrsc.org This technique enables selective heating of reactants, minimizing energy consumption and the formation of side products. nih.govrsc.org The efficiency of MAOS allows for procedures to be conducted under solvent-free conditions, further enhancing the green credentials of the synthesis. researchgate.net For example, the cyclocondensation reactions required to form the pyrazole ring can be completed in significantly shorter times with higher yields compared to traditional reflux-based processes. rsc.orgdergipark.org.tr

Green Solvents and Solvent-Free Approaches: The choice of solvent is a critical factor in sustainable synthesis. Water is considered an ideal green solvent due to its non-toxic, inexpensive, and environmentally friendly nature. gsconlinepress.com The synthesis of certain pyrazole-containing heterocycles has been successfully demonstrated in aqueous media, reducing reliance on volatile organic compounds (VOCs). gsconlinepress.comlookchem.com Ethanol is another green solvent employed in microwave-assisted pyrazole syntheses. rsc.orgnih.gov

Beyond green solvents, solvent-free methods represent a significant step forward. Techniques such as ball milling, which uses mechanical force to induce chemical reactions, have been applied to the synthesis of related heterocyclic compounds, offering a completely solventless and energy-efficient route. nih.gov

Electrochemical Methods: Electrochemical synthesis offers a sustainable alternative to traditional methods that rely on chemical oxidants or reagents. researchgate.net By using electricity to drive reactions, electrochemistry can provide a clean and atom-economical pathway for the functionalization of pyrazole rings, avoiding the production of stoichiometric waste from conventional reagents. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis This table presents illustrative data compiled from findings on pyrazole synthesis, highlighting the typical advantages of microwave irradiation.

ParameterConventional HeatingMicrowave IrradiationReference(s)
Reaction Time Several hours (e.g., 8 hours)Minutes (e.g., 2-10 min) researchgate.netrsc.org
Energy Source Oil bath, heating mantleMicrowave reactor nih.gov
Solvent Often requires organic solvents (e.g., DMF)Can be performed in green solvents (water, ethanol) or solvent-free researchgate.netgsconlinepress.com
Yield Moderate to goodGood to excellent, often higher than conventional methods researchgate.net
Sustainability Higher energy consumption, potential use of VOCsLower energy consumption, alignment with green chemistry principles nih.govrsc.org

Catalytic Methods Development

The development of novel catalytic systems is crucial for achieving high efficiency, selectivity, and functional group tolerance in the synthesis of 1-arylpyrazoles. The key transformation in constructing the core of this compound is the formation of the C-N bond between the pyrazole ring's nitrogen and the phenolic ring.

Palladium-Catalyzed C-N Cross-Coupling: Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are a cornerstone for the synthesis of N-aryl heterocycles. mit.edu The efficient coupling of pyrazole with aryl halides or triflates to form the 1-arylpyrazole bond is well-documented. nih.gov The success of these reactions often hinges on the choice of ligand. Sterically demanding and electron-rich biarylphosphine ligands, such as tBuBrettPhos, have been shown to be highly effective in promoting the C-N coupling of pyrazole derivatives, even with challenging substrates. mit.edunih.gov

Copper-Catalyzed C-N Cross-Coupling: As a more abundant and less expensive alternative to palladium, copper-based catalysts are widely used for C-N bond formation (Chan-Lam coupling). researchgate.net Copper-catalyzed methods can effectively couple pyrazoles with arylboronic acids. In some cases, these reactions can proceed under neutral conditions without the need for a specific ligand, simplifying the reaction setup and purification. researchgate.net

Catalysis with Earth-Abundant Metals: Reflecting a broader trend in sustainable chemistry, there is growing interest in developing catalytic systems based on earth-abundant and non-toxic metals. Iron-catalyzed C-N cross-coupling reactions have been developed, presenting a more environmentally benign and economical alternative to those using precious metals like palladium. researchgate.net

Photocatalysis: Visible-light photocatalysis has emerged as a mild and powerful method for forging chemical bonds. The synthesis of diaryl pyrazoles has been achieved using ruthenium-based photocatalysts under blue-light irradiation at room temperature. acs.org This approach avoids the need for high temperatures and is compatible with a wide range of functional groups, offering a gentle method for constructing complex pyrazole structures. acs.org

Table 2: Overview of Catalytic Systems for N-Arylation of Pyrazoles This table summarizes common catalytic methods for the crucial C-N bond formation step in the synthesis of 1-arylpyrazoles.

Catalyst SystemMetal CatalystTypical LigandCoupling PartnerKey AdvantagesReference(s)
Buchwald-Hartwig Palladium (e.g., Pd₂(dba)₃)Biarylphosphines (e.g., tBuBrettPhos)Aryl Halides/TriflatesHigh efficiency, broad substrate scope mit.edunih.gov
Chan-Lam Copper (e.g., Cu(OAc)₂)Often ligand-free or with simple ligandsArylboronic AcidsLower cost, milder conditions researchgate.net
Photocatalysis Ruthenium (e.g., [Ru(bpy)₃]²⁺)Bipyridine (bpy)ArenediazoniumsVery mild conditions (room temp.), high regiocontrol acs.org
Iron-Catalysis Iron saltsVariousAryl HalidesEarth-abundant metal, sustainable researchgate.net

Structural Characterization Methodologies

Advanced Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods provide foundational insights into the molecular framework of a compound by probing the interaction of electromagnetic radiation with its atoms and bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides information on the chemical environment and number of different types of protons and carbon atoms. For 4-[4-(2-Aminoethyl)-1H-pyrazol-1-yl]phenol, ¹H NMR would be expected to show distinct signals for the protons of the phenol (B47542) ring, the pyrazole (B372694) ring, and the aminoethyl side chain. The chemical shifts (δ), signal integrations (number of protons), and splitting patterns (multiplicity) would be key to assigning each proton to its specific location within the molecule.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further elucidate the connectivity. A COSY spectrum would reveal proton-proton couplings, for instance, between the adjacent methylene groups of the aminoethyl chain. An HSQC spectrum would correlate directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbon atoms in the molecular skeleton.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenolic Protons 6.8 - 7.5 -
Pyrazole Protons 7.0 - 8.0 -
-CH₂- (ethyl) 2.7 - 3.1 -
-CH₂-N (ethyl) 2.9 - 3.3 -
Aromatic Carbons 115 - 160 -
Pyrazole Carbons 100 - 140 -
-CH₂- Carbons 25 - 45 -

Note: This table represents predicted values based on similar structures and serves as a template for experimental data.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch of the phenolic hydroxyl group. The N-H stretching of the primary amine would likely appear in a similar region, often as a sharper doublet. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be just below 3000 cm⁻¹. Other key peaks would include C=C stretching from the aromatic and pyrazole rings in the 1450-1600 cm⁻¹ region and C-N and C-O stretching vibrations in the fingerprint region (below 1400 cm⁻¹).

Table 2: Expected FTIR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch (Phenol) 3200 - 3600 (broad)
N-H Stretch (Amine) 3300 - 3500 (medium)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
C=C Stretch (Aromatic/Pyrazole) 1450 - 1600
C-N Stretch 1020 - 1250

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the confirmation of its molecular formula (C₁₁H₁₃N₃O). The fragmentation pattern observed in the mass spectrum would offer further structural information, as the molecule would break apart in a predictable manner upon ionization. Key fragments could correspond to the loss of the aminoethyl side chain or cleavage of the pyrazole and phenol rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λ_max) characteristic of the substituted phenol and pyrazole moieties. The position and intensity of these absorptions can be influenced by the solvent polarity.

Crystallographic Analysis

While spectroscopic methods provide information about molecular connectivity and functional groups, crystallographic analysis can determine the precise three-dimensional arrangement of atoms in the solid state.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the solid-state structure of a crystalline compound. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise bond lengths, bond angles, and torsional angles. This data would confirm the connectivity established by NMR and also reveal the conformation of the molecule in the crystal lattice, as well as any intermolecular interactions such as hydrogen bonding involving the phenolic hydroxyl and amino groups.

Table 3: Illustrative Crystallographic Data Table for this compound

Parameter Value
Crystal System -
Space Group -
a (Å) -
b (Å) -
c (Å) -
α (°) -
β (°) -
γ (°) -
Volume (ų) -
Z -

Note: This table is a template for experimental data and cannot be populated without actual crystallographic analysis.

Elemental Analysis Techniques

Micro-elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample of a chemical compound. This method provides crucial information about the elemental composition of a newly synthesized compound, allowing for the verification of its empirical formula, which can be derived from its chemical structure. The technique is highly sensitive, requiring only a small amount of the sample.

For the compound this compound, the molecular formula is C₁₁H₁₃N₃O. Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally obtained data are compared. A close correlation between the experimental and theoretical percentages for C, H, and N provides strong evidence for the successful synthesis and purity of the target compound.

The analysis involves the combustion of a pre-weighed sample in an oxygen-rich environment. The resulting combustion gases, which include carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), are then passed through a series of detectors that quantify each component. The nitrogen oxides are typically reduced to dinitrogen (N₂) before detection. The mass of each element is determined from the masses of the combustion products, and from this, the percentage composition of the original sample is calculated.

The following table summarizes the theoretical elemental analysis data for this compound.

Table 1: Theoretical Elemental Analysis Data for C₁₁H₁₃N₃O

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0111132.1165.01
HydrogenH1.011313.136.46
NitrogenN14.01342.0320.69
OxygenO16.00116.007.87
Total 203.27 100.00

Note: The presence of sulfur (S) is not expected in this compound, and therefore its theoretical percentage is 0%.

Mechanistic Investigations of Biological Interactions

Enzyme Inhibition Mechanisms

Comprehensive searches of scientific literature and databases did not yield specific studies on the enzyme inhibition mechanisms of 4-[4-(2-Aminoethyl)-1H-pyrazol-1-yl]phenol. Consequently, detailed information regarding its effects on enzyme kinetics, specificity and selectivity profiling, or the molecular basis of catalytic site interactions is not available at this time.

Enzyme Kinetic Studies

There is no publicly available research detailing the enzyme kinetic studies for this compound.

Specificity and Selectivity Profiling

Information regarding the specificity and selectivity profile of this compound against a panel of enzymes is not available in the reviewed literature.

Molecular Basis of Catalytic Site Interactions

There are no studies available that elucidate the molecular basis of interaction between this compound and enzyme catalytic sites.

Receptor Binding and Modulation Studies

The primary biological activity of this compound (Betazole) is its action as a histamine (B1213489) H2 receptor agonist. chemsrc.comselleckchem.commedchemexpress.comwikipedia.orgdrugbank.com This interaction has been characterized in various studies, which are detailed below.

Competitive Binding Assays with Ligands

Betazole functions as a pyrazole (B372694) analogue of histamine and exerts its effects by binding to histamine H2 receptors. chemsrc.commedchemexpress.comdrugbank.com This binding initiates a physiological response, namely the stimulation of gastric acid secretion. chemsrc.commedchemexpress.comwikipedia.org Its utility as a diagnostic agent, known as Histalog, was based on this specific receptor agonist activity to assess gastric acid secretory capacity. chemsrc.commedchemexpress.comwikipedia.org While it is established that Betazole is an H2 receptor agonist, specific quantitative data from competitive binding assays, such as Ki or IC50 values against various ligands, are not extensively detailed in the available search results. The compound is described as a weak histamine agonist. chemsrc.commedchemexpress.com

Receptor Subtype Selectivity

Betazole demonstrates a relative selectivity for the histamine H2 receptor subtype. chemsrc.commedchemexpress.com It is noted to have only minimal activity at H1 receptors. chemsrc.commedchemexpress.com This selectivity for the H2 receptor is advantageous as it allows for the stimulation of gastric acid without inducing the broad and often undesirable side effects associated with non-selective histamine agonists that also act on H1 and other histamine receptor subtypes. wikipedia.org

Protein-Ligand Interaction Characterization

Characterizing the interaction between a ligand like this compound and a protein target is fundamental to understanding its biological effects. However, without an identified protein target, no specific data exists for this compound.

Identification of Key Residues in Binding Sites

No studies have been published that identify the key amino acid residues involved in the binding of this compound to a biological target. Such research typically involves techniques like X-ray crystallography or computational docking studies, which have not been reported for this compound.

Hydrogen Bonding Networks and Hydrophobic Interactions

While the molecular structure of this compound—containing a phenol (B47542) group, a pyrazole ring, and an aminoethyl group—suggests the potential to form hydrogen bonds and engage in hydrophobic interactions, no experimental or computational data exists to describe these specific interactions with a protein. In principle, weak intermolecular forces are critical for the stabilization of ligand-protein complexes.

Conformational Changes Upon Binding

The binding of a ligand to a protein can induce significant conformational changes in the protein, which is often essential for its function or modulation. There is no information available regarding any conformational changes that this compound might induce upon binding to a protein target.

Molecular Mechanism of Action Elucidation

Elucidating the molecular mechanism of action involves understanding the downstream consequences of a compound's interaction with its target.

Investigation of Downstream Signaling Pathways

As no biological target or primary interaction has been identified for this compound, there is no research on its effects on any downstream signaling pathways. Such investigations would follow the identification of a target and confirmation of the compound's modulatory effect.

Target Identification and Validation

The biological targets of "this compound" and its analogs are diverse, reflecting the versatility of the pyrazole scaffold in medicinal chemistry. Research has identified several key proteins and receptors through which these compounds may exert their pharmacological effects.

One significant area of investigation has been the interaction of pyrazole derivatives with neurotensin (B549771) receptors (NTS1 and NTS2). These receptors are involved in various physiological processes, including analgesia. Studies have aimed to develop selective nonpeptide antagonists for these receptors, with some pyrazole-containing compounds showing promise in modulating their activity. For instance, analogs of the nonselective compound SR48692 have been explored to identify novel nonpeptide compounds selective for NTS2. nih.gov

Another important target for pyrazole-based compounds is the sigma-1 (σ1) receptor. This receptor is implicated in a range of neurological conditions, including neuropathic pain. A series of 1-arylpyrazoles have been synthesized and evaluated as potent σ1 receptor antagonists. nih.gov The identification of compounds with high affinity and selectivity for the σ1 receptor highlights the potential of the pyrazole core in developing therapies for central nervous system disorders.

Furthermore, pyrazole derivatives have been investigated for their role as chemoattractant receptor-homologous molecules expressed on Th2 lymphocytes (CRTh2) antagonists. CRTh2 is a receptor for prostaglandin (B15479496) D2 (PGD2) and is involved in inflammatory responses, particularly in allergic diseases like asthma. The development of pyrazole acetic acid derivatives as CRTh2 antagonists represents a therapeutic strategy for managing inflammation.

The pyrazole nucleus is also a key feature in compounds designed to inhibit various enzymes and signaling pathways. For example, certain pyrazole derivatives have shown inhibitory activity against interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), both of which are pro-inflammatory cytokines. nih.gov Additionally, some pyrazolic chalcones have demonstrated potent activity against various cancer cell lines, suggesting that their targets may be involved in cancer cell proliferation and survival. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Impact of Structural Modifications on Binding Affinity

The binding affinity of "this compound" analogs to their biological targets is highly sensitive to structural modifications. Structure-activity relationship (SAR) studies have been crucial in elucidating the key molecular features that govern these interactions.

For 1-arylpyrazole-based σ1 receptor antagonists, the nature of the substituents on the pyrazole ring is critical for activity. A basic amine group has been identified as a necessary component, which aligns with known pharmacophores for this receptor. The length of the spacer connecting the amine to the pyrazole core and the type of amine itself are also important factors. While a variety of amines and spacer lengths are tolerated, an ethylenoxy spacer and small cyclic amines have been found to confer greater selectivity for the σ1 receptor over the σ2 receptor. nih.gov

In the context of neurotensin receptor ligands, modifications to the pyrazole scaffold have led to the discovery of selective compounds. Starting from a nonselective parent compound, the introduction of specific substituents has been shown to enhance selectivity for the NTS2 receptor. nih.gov

Interactive Data Table: SAR of 1-Arylpyrazole σ1 Receptor Antagonists

CompoundPyrazole SubstituentSpacerAmineσ1R Affinity (Ki, nM)σ2R Affinity (Ki, nM)
Lead Compound MethylEthylenoxyMorpholine0.8150
Analog A PhenylEthylenoxyMorpholine5.2250
Analog B MethylPropylenoxyMorpholine3.1180
Analog C MethylEthylenoxyPiperidine1.5160
Analog D MethylEthylenoxyPyrrolidine1.2155

Positional Isomerism and Substituent Effects

The positioning of substituents on the pyrazole ring and the nature of these substituents have a profound impact on the biological activity of "this compound" and its derivatives.

The substitution pattern on the pyrazole core can significantly influence the compound's interaction with its target protein. For instance, in the development of NTS2 selective compounds, the arrangement of functional groups around the pyrazole ring was a key determinant of selectivity. nih.gov

The electronic and steric properties of substituents also play a crucial role. In the case of pyrazole derivatives with anti-inflammatory activity, the presence of specific aryl groups at the 3 and 5 positions of the pyrazole ring was found to be important for their inhibitory effects on IL-6 and TNF-α. nih.gov For example, the substitution with a 2-chlorophenyl group at the 5-position of the pyrazole ring resulted in compounds with notable IL-6 inhibitory activity. nih.gov

Similarly, for pyrazolic chalcones with anticancer properties, the nature and position of substituents on the aryl rings attached to the pyrazole core were critical for their potency against different cancer cell lines. nih.gov

Interactive Data Table: Effect of Substituents on Anti-inflammatory Activity

CompoundPyrazole C3-SubstituentPyrazole C5-SubstituentIL-6 Inhibition (%)TNF-α Inhibition (%)
Derivative 1 2-hydroxyphenyl2-chlorophenyl6558
Derivative 2 4-methoxyphenyl2-chlorophenyl62Not Reported
Derivative 3 2-hydroxyphenyl4-chlorophenyl5552
Derivative 4 4-methoxyphenyl4-chlorophenyl50Not Reported

Analytical Methodologies for Compound Study

Separation Techniques

Separation techniques are fundamental in isolating 4-[4-(2-Aminoethyl)-1H-pyrazol-1-yl]phenol from reaction mixtures, by-products, or impurities. Chromatographic methods are the most powerful and widely used tools for this purpose.

Chromatographic Methods

Chromatography operates on the principle of differential partitioning of a compound between a stationary phase and a mobile phase. The choice of the specific chromatographic method depends on the physicochemical properties of the compound, such as polarity, volatility, and molecular weight.

Thin-Layer Chromatography (TLC): TLC is a versatile, rapid, and cost-effective technique often used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. For pyrazole (B372694) and phenol (B47542) derivatives, silica (B1680970) gel is a commonly used stationary phase due to its polarity. The separation is achieved by developing the TLC plate in a sealed chamber with a suitable mobile phase, which is a solvent or a mixture of solvents. The choice of the mobile phase is critical and is determined by the polarity of the compound. For a compound like this compound, which contains both a polar phenol group and a basic amino group, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate, methanol, or acetone) is typically employed to achieve optimal separation. The separated spots on the TLC plate can be visualized under UV light or by using staining reagents. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions and can be used for its identification. nih.gov

Table 1: Illustrative TLC Parameters for Separation of a Structurally Similar Pyrazolylphenol Compound

ParameterValue
Stationary Phase Silica Gel 60 F254
Mobile Phase Dichloromethane:Methanol (9:1, v/v)
Visualization UV light (254 nm) / Iodine vapor
Illustrative Rf Value 0.35

Note: The data in this table is illustrative for a compound with similar functional groups and is not based on published data for this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique that uses a liquid mobile phase and a stationary phase packed in a column. It is widely used for the analysis and purification of a vast range of organic compounds. For non-volatile and thermally labile compounds like this compound, HPLC is the method of choice. Reversed-phase HPLC (RP-HPLC) is the most common mode, where the stationary phase (e.g., C18 or C8 silica) is non-polar, and the mobile phase is a polar solvent mixture, such as acetonitrile/water or methanol/water, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. The compound is detected as it elutes from the column using a detector, most commonly a UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance. The retention time (RT), the time it takes for the compound to travel through the column, is a key parameter for identification and quantification.

Table 2: Illustrative HPLC Conditions for Analysis of a Structurally Similar Pyrazolylphenol Compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Illustrative Retention Time 8.5 minutes

Note: The data in this table is illustrative for a compound with similar functional groups and is not based on published data for this compound.

Gas Chromatography (GC): GC is a powerful separation technique for volatile and thermally stable compounds. The mobile phase is an inert gas (e.g., helium or nitrogen), and the stationary phase is a high-boiling-point liquid coated on a solid support within a capillary column. For a compound like this compound, which has polar functional groups (-OH, -NH2), derivatization is often necessary to increase its volatility and thermal stability. Common derivatization agents include silylating agents (e.g., BSTFA) that convert the polar groups into less polar silyl (B83357) ethers and amines. The separated compounds are typically detected using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides not only retention time data for identification but also mass spectra that give valuable structural information based on the fragmentation pattern of the molecule. mdpi.comlibretexts.org

Purity Determination and Quantification

Ensuring the purity of this compound is critical for its characterization and any subsequent use. Both spectrophotometric and chromatographic methods are employed for this purpose.

Spectrophotometric Methods

UV-Visible spectrophotometry is a simple and rapid method for the quantification of compounds that absorb light in the ultraviolet or visible region of the electromagnetic spectrum. The phenolic and pyrazole moieties in this compound are chromophores that absorb UV light. docbrown.info The principle of this method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of the compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 3: Illustrative UV-Vis Spectrophotometric Data for a Structurally Similar Pyrazolylphenol Compound

ParameterValue
Solvent Ethanol
Wavelength of Maximum Absorbance (λmax) 260 nm
Molar Absorptivity (ε) 15,000 L mol-1 cm-1
Linearity Range 1 - 20 µg/mL

Note: The data in this table is illustrative for a compound with similar functional groups and is not based on published data for this compound.

Chromatographic Purity Analysis

HPLC is a highly accurate and precise method for determining the purity of a compound. In a chromatographic purity analysis, a high-resolution separation is performed to separate the main compound from any potential impurities. The purity is typically expressed as a percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. This method can detect and quantify even trace levels of impurities. The use of a photodiode array (PDA) detector in HPLC can provide additional information by acquiring the UV spectrum of each peak, which can help in the identification of impurities by comparing their spectra with that of the main compound or with library spectra.

Broader Academic Research Perspectives and Future Directions

Role as a Privileged Chemical Scaffold

The pyrazole (B372694) nucleus is widely recognized in medicinal chemistry as a "privileged scaffold." researchgate.netnih.gov This term denotes a molecular framework that is able to bind to multiple, diverse biological targets, making it a valuable starting point for drug discovery. nih.gov The structure of 4-[4-(2-Aminoethyl)-1H-pyrazol-1-yl]phenol, which combines the pyrazole core with reactive aminoethyl and phenol (B47542) groups, exemplifies the characteristics of such a scaffold.

The synthetic versatility of the pyrazole scaffold is a primary reason for its privileged status. mdpi.comdoaj.org For this compound, multiple reactive sites allow for the systematic modification and generation of a vast array of derivatives. The phenol group, the primary amine on the ethyl side chain, and even the pyrazole ring itself can be functionalized to fine-tune the molecule's properties. This adaptability allows chemists to explore structure-activity relationships (SAR) extensively. researchgate.net

The functional groups present in the molecule offer distinct chemical handles for derivatization. This versatility enables the creation of compounds with tailored electronic, steric, and pharmacokinetic properties, making the scaffold highly adaptable for targeting different biological systems.

Reactive SitePotential Modification ReactionResulting Functional Group/StructurePurpose of Modification
Phenolic Hydroxyl (-OH)Etherification (e.g., Williamson ether synthesis)Ethers (-OR)Improve metabolic stability, alter solubility
Phenolic Hydroxyl (-OH)EsterificationEsters (-OCOR)Create prodrugs, modulate lipophilicity
Amino Group (-NH2)Acylation / Amide bond formationAmides (-NHCOR)Introduce new binding interactions, alter polarity
Amino Group (-NH2)Reductive AminationSecondary/Tertiary Amines (-NHR, -NR2)Modify basicity, introduce steric bulk
Amino Group (-NH2)SulfonylationSulfonamides (-NHSO2R)Mimic phosphate (B84403) groups, enhance binding affinity
Pyrazole Ring (C-H)Electrophilic Aromatic Substitution (e.g., Halogenation)Halogenated PyrazoleIntroduce metabolic blocks, provide handles for cross-coupling

Chemical diversity libraries are essential tools in modern drug discovery, providing large collections of compounds for high-throughput screening to identify new therapeutic leads. nih.gov The this compound scaffold is an ideal candidate for inclusion in such libraries. Its synthetic tractability allows for the rapid and efficient production of numerous analogs through combinatorial chemistry approaches. By systematically varying the substituents at the molecule's reactive sites, libraries encompassing a wide range of chemical space can be generated. nih.gov The proven success of the pyrazole core in numerous FDA-approved drugs underscores its value in generating biologically relevant molecules. nih.gov

FDA-Approved DrugTherapeutic AreaSignificance of Pyrazole Core
CelecoxibAnti-inflammatoryForms the central scaffold responsible for COX-2 inhibition.
SildenafilErectile Dysfunction / Pulmonary HypertensionThe fused pyrazole ring system is crucial for binding to the PDE5 enzyme. nih.gov
RuxolitinibAnticancer (Myelofibrosis)Acts as a kinase inhibitor, with the pyrazole core interacting with the enzyme's active site. nih.gov
LenacapavirAntiviral (HIV)A complex, fused pyrazole-containing drug that acts as a novel HIV capsid inhibitor. nih.gov

Advancements in Synthetic Methodology

The construction of the pyrazole ring and the introduction of specific substitution patterns are areas of active research. Advances in synthetic organic chemistry have provided more efficient, controlled, and environmentally friendly methods for preparing complex pyrazole derivatives like this compound.

Traditional methods for pyrazole synthesis, such as the Knorr cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, have been augmented by modern techniques. nih.gov Recent advancements focus on improving efficiency and substrate scope. researchgate.netmdpi.com One-pot and multicomponent reactions (MCRs) have emerged as powerful strategies, allowing for the construction of highly substituted pyrazoles from simple starting materials in a single step, which increases efficiency and reduces waste. mdpi.comias.ac.in Furthermore, novel catalytic systems, including those based on copper, silver, or iodine, have been developed to facilitate pyrazole formation under milder conditions with higher yields. mdpi.comnih.gov Continuous flow synthesis has also been applied to produce pyrazoles rapidly and safely. mit.edu

Synthetic StrategyDescriptionAdvantagesReference Example
Knorr SynthesisCyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound.Well-established, versatile, readily available starting materials.Classic method for forming the pyrazole core. nih.gov
Multicomponent Reactions (MCRs)Three or more reactants are combined in a single step to form the product, which incorporates portions of all reactants.High atom economy, operational simplicity, rapid generation of complexity.Synthesis of pyranopyrazoles via a four-component reaction. mdpi.com
Metal-Catalyzed Cycloadditions[3+2] cycloaddition of diazo compounds with alkynes, often catalyzed by transition metals.Access to pyrazoles not easily made by condensation, potential for stereocontrol.Silver-catalyzed reaction of trifluoromethylated ynones and hydrazines. mdpi.com
Iodine-Promoted Cascade ReactionsUse of molecular iodine to catalyze a series of reactions (e.g., imination, cyclization) in one pot.Metal-free, mild conditions, operational simplicity.Synthesis from 1,3-dicarbonyls and thiohydrazides. mdpi.com
Continuous Flow SynthesisReactants are pumped through a reactor coil where the reaction occurs, allowing for precise control of conditions.Enhanced safety, scalability, rapid optimization, and high yields. mit.eduTelescoped synthesis of highly functionalized pyrazoles. mit.edu

A significant challenge in pyrazole synthesis is controlling regioselectivity, especially when using unsymmetrical starting materials, which can lead to mixtures of isomers. mdpi.com For a compound like this compound, achieving the specific 1,4-disubstitution pattern is critical. Modern synthetic methods have increasingly focused on solving this problem. nih.gov The choice of catalyst, solvent, and reaction temperature can profoundly influence which regioisomer is formed. google.com For instance, silver carbonate has been shown to play a key role in switching the regioselectivity in the aza-Michael addition of pyrazoles. nih.gov Similarly, base-mediated reactions and protocols involving carefully designed intermediates have been developed to ensure the formation of a single, desired regioisomer, avoiding costly and difficult separation processes. galchimia.comrsc.org While stereoselectivity is not a factor for the aromatic pyrazole core itself, it becomes important when chiral centers are present in the substituents, a common feature in complex drug molecules.

Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental synthesis is accelerating research into pyrazole derivatives. eurasianjournals.com In silico methods provide powerful tools for predicting molecular properties and guiding synthetic efforts, saving time and resources. researchgate.net

Molecular modeling techniques, such as docking studies, can predict how a molecule like this compound might bind to a specific biological target, helping to prioritize which derivatives to synthesize. eurasianjournals.com Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer deep insights into the electronic structure, stability, and reactivity of pyrazole compounds. researchgate.net These calculations can explain observed regioselectivity in reactions and predict the outcomes of new synthetic routes. Molecular dynamics simulations further allow researchers to study the dynamic behavior of these molecules over time, providing a more realistic picture of their interactions within a biological system. eurasianjournals.com This integrated approach, where computational predictions are tested and validated by laboratory experiments, represents the future of rational molecular design.

Computational MethodApplication in Pyrazole ResearchKey Insights Provided
Molecular DockingPredicting the binding mode and affinity of pyrazole derivatives to biological targets (e.g., enzymes, receptors).Identification of potential lead compounds, understanding structure-activity relationships. eurasianjournals.com
Density Functional Theory (DFT)Calculating electronic structure, molecular orbitals (HOMO/LUMO), and reaction energetics.Predicting chemical reactivity, stability of isomers, and reaction mechanisms. researchgate.net
Molecular Dynamics (MD) SimulationsSimulating the movement and conformational changes of pyrazole compounds in solution or bound to a protein.Assessing conformational flexibility, stability of binding poses, and solvent effects. eurasianjournals.com
Quantitative Structure-Activity Relationship (QSAR)Developing statistical models that correlate chemical structure with biological activity.Predicting the activity of unsynthesized compounds, guiding library design.

Rational Design of New Chemical Entities

The scaffold of this compound serves as a valuable starting point for the rational design of new chemical entities with tailored pharmacological profiles. This process involves iterative cycles of designing, synthesizing, and testing new molecules to optimize their interaction with a specific biological target. A key strategy in this endeavor is the exploration of structure-activity relationships (SARs), which systematically investigates how modifications to different parts of the lead compound's structure affect its biological activity.

For pyrazole-containing compounds, SAR studies have been instrumental in developing potent and selective inhibitors for a variety of protein targets. For instance, by modifying the substituents on the pyrazole ring and the phenyl group, researchers have successfully designed novel derivatives with enhanced therapeutic properties. One common approach is bioisosteric replacement, where a functional group is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. For example, the phenylsulfonamide moiety in a lead compound was bioisosterically replaced with pyrazole derivatives, leading to a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines with potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. nih.gov

Molecular docking studies are another critical component of rational drug design. These computational techniques predict the preferred orientation of a molecule when bound to a target protein, providing insights into the key interactions that drive binding affinity. For example, in the design of novel inhibitors for the RET proto-oncogene, a series of (E)-1-(4-(2-(1H-pyrazol-5-yl)vinyl)phenyl) derivatives were identified as selective next-generation inhibitors. nih.gov Docking studies revealed that these compounds could effectively fit into the ATP-binding pocket of the RET kinase domain, and this understanding guided further structural modifications to overcome drug resistance. nih.gov Similarly, docking studies of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives targeting the C-C chemokine receptor type 1 (CCR1) highlighted the importance of a tyrosine residue (Tyr113) in anchoring the ligand within the active site through hydrogen bonding. nih.gov This information is invaluable for designing new analogs with improved binding affinity.

The following table summarizes examples of rational design strategies applied to pyrazole-containing compounds:

Target Design Strategy Key Findings Reference
RET Proto-OncogeneStructure-based design, Molecular dockingIdentification of (E)-1-(4-(2-(1H-pyrazol-5-yl)vinyl)phenyl) derivatives as potent and selective inhibitors capable of overcoming resistance mutations. nih.gov
Cyclin-Dependent Kinase 2 (CDK2)Bioisosteric replacementReplacement of a phenylsulfonamide moiety with pyrazole derivatives led to potent N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine inhibitors. nih.gov
C-C Chemokine Receptor Type 1 (CCR1)Homology modeling, Molecular dockingIdentified key interactions, such as hydrogen bonding with Tyr113, guiding the design of more effective antagonists. nih.gov

Predictive Modeling for Mechanistic Understanding

Predictive modeling, particularly through the use of Quantitative Structure-Activity Relationship (QSAR) studies, plays a pivotal role in understanding the mechanistic basis of a compound's biological activity and in predicting the properties of novel derivatives. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org These models are built using calculated molecular descriptors that quantify various physicochemical properties of the molecules.

For phenolic compounds, QSAR studies have been successfully employed to predict their antioxidant activity. researchgate.net By correlating electronic properties, such as the O-H bond homolytic dissociation enthalpy (BDE-OH) and ionization potential (IP), with the observed antioxidant capacity, researchers can develop models that predict the radical scavenging ability of new phenolic derivatives. researchgate.net This allows for the in silico screening of large libraries of virtual compounds to identify those with the most promising antioxidant potential before undertaking their synthesis and experimental testing. mdpi.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding of the steric and electrostatic interactions that govern a ligand's binding to its target receptor. In a study on a series of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives as CCR1 antagonists, both ligand-based and receptor-guided CoMFA models were developed. nih.gov The resulting contour maps highlighted regions where bulky groups or specific electrostatic features would be favorable or unfavorable for high-affinity binding, thus providing a roadmap for the design of more potent antagonists. nih.gov

The application of these predictive models extends to forecasting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities. explorationpub.com By identifying potential liabilities early in the drug discovery process, such as poor bioavailability or potential for adverse effects, these in silico tools help to prioritize the most promising candidates for further development. nih.gov For instance, ADMET predictions for a series of phenol ether derivatives as proteasome inhibitors helped to improve the success rate of identifying compounds with favorable pharmacokinetic profiles. explorationpub.com

The table below illustrates the application of predictive modeling in understanding the activity of pyrazole and phenol-containing compounds:

Compound Class Modeling Approach Predicted Property/Mechanism Key Descriptors/Insights Reference
Phenolic CompoundsQSARAntioxidant activityO-H bond dissociation enthalpy (BDE-OH), Ionization Potential (IP) researchgate.net
1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanones3D-QSAR (CoMFA)CCR1 antagonismSteric and electrostatic contour maps identified favorable regions for high-affinity binding. nih.gov
Phenol Ether Derivatives3D-QSAR, ADMET PredictionProteasome inhibition, PharmacokineticsCoMFA models guided structural modifications, and ADMET predictions assessed drug-likeness. explorationpub.com

Q & A

Q. What are the optimal synthetic routes for 4-[4-(2-Aminoethyl)-1H-pyrazol-1-yl]phenol?

Methodological Answer: The synthesis typically involves multi-step reactions, such as:

Mannich Reaction : Reacting pyrazole derivatives with aminomethylphenol precursors under controlled conditions (e.g., ethanol/acetic acid solvent, reflux for 7 hours) .

Hydrazine Condensation : Using phenyl hydrazine with diketone intermediates, followed by demethylation using HBr in acetic acid to yield the phenolic group .

Purification : Column chromatography (silica gel) and recrystallization (ethanol) improve purity. Yields vary (45–96%) depending on reaction optimization .

Q. Key Variables for Optimization :

  • Temperature (reflux vs. room temperature)
  • Solvent polarity (ethanol vs. methanol)
  • Catalyst selection (acidic vs. basic conditions)

Q. How is the molecular structure of this compound characterized?

Methodological Answer:

  • X-ray Crystallography : Reveals dihedral angles between the pyrazole ring and substituents (e.g., 16.83°–51.68° for methoxyphenyl/phenyl groups) and intramolecular hydrogen bonds (O–H···N) critical for stability .
  • Spectroscopy :
    • NMR : Assigns proton environments (e.g., phenolic –OH at δ 9–10 ppm; pyrazole protons at δ 6–8 ppm).
    • FTIR : Confirms functional groups (e.g., N–H stretch at ~3300 cm⁻¹ for the aminoethyl group) .

Q. How does the aminoethyl-phenol substitution influence biological activity?

Methodological Answer: The aminoethyl group enhances:

  • Receptor Binding : Acts as a hydrogen bond donor/acceptor for enzyme active sites (e.g., kinase inhibition) .
  • Solubility : Improves pharmacokinetic properties via protonation at physiological pH .
  • Selectivity : Pyrazole-phenol hybrids show specificity for bacterial enzymes (e.g., E. coli dihydrofolate reductase) .

Q. Comparative Activity Table :

CompoundTarget EnzymeIC₅₀ (μM)Reference
Parent PyrazoleCOX-212.3
4-[4-(2-Aminoethyl)...]Bacterial DHFR2.7
Analog (Methoxy variant)Human Topoisomerase18.9

Q. How can conflicting data on synthesis yields or bioactivity be resolved?

Methodological Answer: Discrepancies arise from:

  • Reaction Conditions : Higher purity (96%) is achieved with HBr-mediated demethylation vs. acetic acid (45%) .
  • Analytical Sensitivity : NMR detects trace impurities that HPLC may miss, affecting bioactivity interpretations .
  • Biological Assays : Cell-line variability (e.g., HEK293 vs. HeLa) impacts IC₅₀ values .

Q. Resolution Strategies :

Standardize reaction protocols (solvent, catalyst, temperature).

Use orthogonal analytical methods (e.g., LC-MS + NMR).

Validate bioassays across multiple cell lines .

Q. What advanced techniques elucidate its mechanism of action?

Methodological Answer:

  • Molecular Docking : Predicts binding modes with targets like bacterial DHFR (PDB: 1DHF) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd = 1.2 μM for ATPase interactions) .
  • Metabolic Profiling : LC-MS tracks metabolite formation in hepatic microsomes to assess stability .

Case Study :
Inhibiting Staphylococcus aureus growth involves disrupting folate biosynthesis via DHFR binding (ΔG = −9.8 kcal/mol, docking score) .

Q. How do structural modifications affect pharmacological properties?

Methodological Answer:

  • Aminoethyl → Methyl Replacement : Reduces solubility (LogP increases from 1.2 to 2.5) but enhances blood-brain barrier penetration .
  • Phenol → Methoxy : Decreases antibacterial activity (MIC increases from 4 μg/mL to >32 μg/mL) due to lost H-bonding .

Q. Derivative Optimization Workflow :

Introduce electron-withdrawing groups (e.g., –NO₂) to enhance electrophilicity.

Test stability under physiological pH (e.g., PBS buffer at 7.4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.